molecular formula C23H26FN3O4S B2924090 2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide CAS No. 921879-93-8

2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide

Katalognummer: B2924090
CAS-Nummer: 921879-93-8
Molekulargewicht: 459.54
InChI-Schlüssel: ULFVCEDSNYUHDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O4S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

This compound, as part of a broader class of arylazopyrazole pyrimidone clubbed heterocyclic compounds, has been explored for its antimicrobial activity. The synthesis of related compounds involves the condensation of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with various hydrazides, leading to benzene sulfonamide derivatives with potential antimicrobial properties. These compounds have been evaluated against a range of bacteria and fungi, indicating the compound's potential in antimicrobial research and development (Sarvaiya, Gulati, & Patel, 2019).

COX-2 Inhibition for Therapeutic Applications

Another area of interest is the compound's role in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Studies have shown that introducing a fluorine atom into similar sulfonamide derivatives can preserve COX-2 potency while enhancing COX-1/COX-2 selectivity. This research has led to the development of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antitumor and Antioxidant Properties

Further research into related sulfonamide derivatives has uncovered their potential antitumor and antioxidant properties. For instance, certain sulfonamides have demonstrated strong inhibition of human cytosolic isoforms of carbonic anhydrase, an enzyme involved in various physiological processes including tumor growth. This highlights the compound's relevance in the development of new anticancer therapies (Gul et al., 2016).

Development of Endothelin Receptor Antagonists

Research has also focused on developing endothelin receptor antagonists for treating cardiovascular diseases. Sulfonamide derivatives, through modifications at specific molecular regions, have shown promise in binding affinity and selectivity towards ET(A) receptors. These modifications have led to compounds with improved oral activity, potentially offering new avenues for treating conditions like hypertension and pulmonary arterial hypertension (Harada et al., 2001).

Enzymatic and Docking Studies for Antimicrobial Development

Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has been explored, with subsequent antimicrobial, enzyme assay, docking study, and toxicity analysis. This approach has led to the identification of compounds with potent antibacterial and antifungal activity, providing insights into their mode of action and potential as oral drug candidates (Tiwari et al., 2018).

Eigenschaften

IUPAC Name

2-ethoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-4-31-21-11-7-18(16(2)3)15-22(21)32(29,30)25-13-14-27-23(28)12-10-20(26-27)17-5-8-19(24)9-6-17/h5-12,15-16,25H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFVCEDSNYUHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.